2,4-Dichlorobenzene-1,3-diol
Overview
Description
2,4-Dichlorobenzene-1,3-diol is a chlorinated derivative of benzene-diol, where two hydrogen atoms on the benzene ring are substituted by chlorine atoms. While the provided papers do not directly discuss 2,4-Dichlorobenzene-1,3-diol, they provide insights into related compounds and their synthesis which can be informative for understanding the chemical behavior and synthesis of chlorinated benzene derivatives.
Synthesis Analysis
The synthesis of chlorinated benzene derivatives can be complex, involving multiple steps and specific conditions to achieve high yields. For instance, the synthesis of 3,4-dichlorophenol, a related compound, involves nitration, deoxidization, and diazotization of 1,2-dichlorobenzene. Optimal conditions for this synthesis were determined through an orthogonal test, which found that a molar ratio of mixed acid (nitric acid to sulfuric acid) of 1:3.5, a molar ratio of 1,2-dichlorobenzene to nitric acid of 1:1.3, and a reaction temperature of 50°C resulted in a 94.0% yield of 3,4-dichloronitrobenzene . This suggests that the synthesis of 2,4-Dichlorobenzene-1,3-diol might also require careful optimization of reaction conditions.
Molecular Structure Analysis
The molecular structure of chlorinated benzene derivatives is characterized by the position of chlorine substituents on the benzene ring, which can significantly affect the compound's properties. For example, the crystal structure of a synthesized compound related to 2,4-Dichlorobenzene-1,3-diol was determined using X-ray single crystal diffractometry, revealing a monoclinic crystal system and P21/n space group . This level of structural detail is crucial for understanding the physical properties and reactivity of such compounds.
Chemical Reactions Analysis
Chlorinated benzene derivatives undergo various chemical reactions, including nitration, reduction, and diazotization, as part of their synthesis process. The synthesis of 3,4-dichlorophenol demonstrates the complexity of these reactions, where the intermediate 3,4-dichloronitrobenzene is reduced to 3,4-dichloroaniline before undergoing diazotization to yield the final product . These reactions are likely to be relevant to the synthesis and reactivity of 2,4-Dichlorobenzene-1,3-diol as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated benzene derivatives are influenced by their molecular structure. For instance, the crystallographic data provided for a related compound indicates a density of 1.302 g/cm³ and a melting point that can be determined experimentally . These properties are important for the practical handling and application of the compound. The synthesis paper also mentions the use of DMF as a solvent, which suggests solubility considerations for the compound .
Scientific Research Applications
1. Environmental Impact and Degradation
Studies on various dichlorobenzene isomers provide insights into their environmental impact and degradation mechanisms. For example, the microbial degradation of 1,3-dichlorobenzene by a gram-negative rod, potentially an Alcaligenes sp., highlights a biological pathway for breaking down similar compounds, including 2,4-dichlorobenzene-1,3-diol. This process involves the conversion to dichlorocatechol and dichloromuconate, indicating potential bioremediation strategies (De Bont et al., 1986).
2. Photolysis and Photocatalysis
The degradation of dichlorobenzenes, such as 1,4-dichlorobenzene, under photolysis and photocatalysis using TiO2, reveals the potential for photo-induced chemical reactions to mitigate the environmental impact of these compounds. The combined use of photocatalysis and sonolysis showed high efficiency in degradation, suggesting similar applications for 2,4-dichlorobenzene-1,3-diol (Selli et al., 2008).
3. Catalytic Oxidation
Research on the catalytic oxidation of 1,2-dichlorobenzene over supported transition metal oxides like Cr2O3 and V2O5 provides insights into chemical strategies for handling similar chlorinated compounds. This study suggests potential methods for the catalytic treatment of 2,4-dichlorobenzene-1,3-diol, with implications for environmental remediation and industrial processing (Krishnamoorthy et al., 2000).
4. Synthesis Applications
The synthesis of 2,4-dichloroacetophen from 1,3-dichlorobenzene demonstrates the potential for 2,4-dichlorobenzene-1,3-diol in synthetic chemistry. This study explored the optimal conditions for such synthesis, indicating the relevance of 2,4-dichlorobenzene-1,3-diol in organic chemistry and industrial applications (Zhang, 2008).
properties
IUPAC Name |
2,4-dichlorobenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O2/c7-3-1-2-4(9)5(8)6(3)10/h1-2,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIBSPRUZZLSGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937164 | |
Record name | 2,4-Dichlorobenzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40937164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorobenzene-1,3-diol | |
CAS RN |
16606-61-4 | |
Record name | 2,4-Dichlororesorcinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16606-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Resorcinol, 2,4-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016606614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dichlorobenzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40937164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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